N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide
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Overview
Description
N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide: is an organic compound with a complex structure that includes both amide and sulfonamide functional groups. This compound is known for its high polarity and ability to act as a solvent in various chemical reactions. It is used in a range of applications, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide typically begins with N,N-dimethylacetamide and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: N,N-dimethylacetamide is reacted with methanesulfonyl chloride in the presence of triethylamine at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to maintain precise control over reaction conditions.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry:
- Used as a solvent in organic synthesis due to its high polarity.
- Acts as a reagent in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry:
- Utilized in the production of polymers and resins.
- Employed as a solvent in the manufacture of coatings and adhesives.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets through its amide and sulfonamide groups.
- It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their stability and activity.
Comparison with Similar Compounds
N,N-dimethylacetamide: Shares the amide functional group but lacks the sulfonamide group.
N-methylmethanesulfonamide: Contains the sulfonamide group but lacks the amide group.
N,N-dimethylformamide: Similar in structure but with a formamide group instead of an acetamide group.
Uniqueness:
- The presence of both amide and sulfonamide groups in N,N-dimethyl-2-(N-methylmethanesulfonamido)acetamide makes it unique, providing a combination of properties that are not found in the individual similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c1-7(2)6(9)5-8(3)12(4,10)11/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYOVOYKSHABTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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